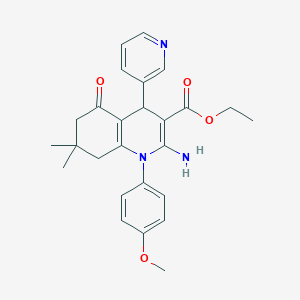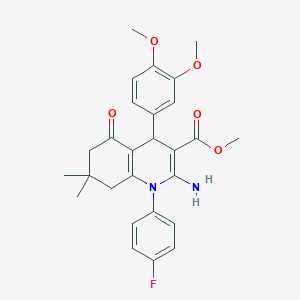![molecular formula C18H14Cl2N2O2 B393872 6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B393872.png)
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This specific compound features a cyclopenta[c]quinoline core with dichloro and nitro substituents, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones under acidic conditions . The reaction conditions often include the use of catalysts such as zinc chloride or Lewis acids to facilitate cyclization and formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are explored to make the process more efficient and environmentally friendly . Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amino derivatives, and substituted quinolines, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Fluoroquinolines: Known for their broad-spectrum antibacterial activity.
Chloroquine: An antimalarial drug with a quinoline core.
Mefloquine: Another antimalarial agent with structural similarities.
Uniqueness
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichloro and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H14Cl2N2O2 |
|---|---|
Molecular Weight |
361.2g/mol |
IUPAC Name |
6,8-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-8-15-13-2-1-3-14(13)17(21-18(15)16(20)9-11)10-4-6-12(7-5-10)22(23)24/h1-2,4-9,13-14,17,21H,3H2 |
InChI Key |
YVPCPEBZCODHRV-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-furylmethylene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B393789.png)

![METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393791.png)

![N'-cycloheptylidene-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393795.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393800.png)
![3-nitro-N'-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B393801.png)
![[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE](/img/structure/B393802.png)
![Methyl 2-({[4-chloro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B393804.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393808.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B393811.png)
![Ethyl 2-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393813.png)
